molecular formula C16H18ClNO B15064658 1-Butanone, 1-(2-chloro-3-ethyl-6-quinolinyl)-3-methyl- CAS No. 409340-62-1

1-Butanone, 1-(2-chloro-3-ethyl-6-quinolinyl)-3-methyl-

Cat. No.: B15064658
CAS No.: 409340-62-1
M. Wt: 275.77 g/mol
InChI Key: ORAWYVVFXHNMJS-UHFFFAOYSA-N
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Description

1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-ONE is a synthetic organic compound with the molecular formula C16H18ClNO and a molecular weight of 275.77 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-ONE typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Chlorination and Alkylation: The quinoline core is then chlorinated at the 2-position using reagents like phosphorus oxychloride (POCl3). The ethyl group is introduced at the 3-position through Friedel-Crafts alkylation using ethyl chloride and aluminum chloride (AlCl3).

    Ketone Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) to form the corresponding alcohol.

    Substitution: The chlorine atom at the 2-position can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, PCC

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, sodium hydroxide (NaOH)

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: 1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-OL

    Substitution: 2-substituted quinoline derivatives

Scientific Research Applications

1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-ONE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with DNA, enzymes, and receptors, leading to inhibition of DNA replication, enzyme activity, or receptor signaling.

    Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-OL: A closely related compound with a hydroxyl group instead of a ketone.

    2-CHLORO-3-ETHYLQUINOLINE: Lacks the butanone moiety but shares the quinoline core structure.

    3-ETHYLQUINOLINE: Similar quinoline core but without the chlorine and butanone groups.

Uniqueness

1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a chlorinated and alkylated side chain makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

409340-62-1

Molecular Formula

C16H18ClNO

Molecular Weight

275.77 g/mol

IUPAC Name

1-(2-chloro-3-ethylquinolin-6-yl)-3-methylbutan-1-one

InChI

InChI=1S/C16H18ClNO/c1-4-11-8-13-9-12(15(19)7-10(2)3)5-6-14(13)18-16(11)17/h5-6,8-10H,4,7H2,1-3H3

InChI Key

ORAWYVVFXHNMJS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1)C(=O)CC(C)C)Cl

Origin of Product

United States

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